molecular formula C10H12N2O5S B1664702 7-アミノセファロスポラン酸 CAS No. 957-68-6

7-アミノセファロスポラン酸

カタログ番号: B1664702
CAS番号: 957-68-6
分子量: 272.28 g/mol
InChIキー: HSHGZXNAXBPPDL-HZGVNTEJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-アミノセファロスポラン酸は、セファロスポリン系抗生物質の合成に使用されるコア化学構造です。これは、Acremonium chrysogenumという菌類によって産生されるセファロスポリンCから誘導されます。 セファロスポリンは、ペニシリンと密接に関連するβ-ラクタム系抗生物質の大きなグループであり、さまざまな細菌感染症の治療に使用されます .

科学的研究の応用

Antibiotic Production

7-ACA is predominantly utilized in the synthesis of cephalosporin antibiotics, which are effective against various bacterial infections including:

  • Streptococcal infections
  • Pneumonia
  • Skin and soft tissue infections
  • Meningitis
  • Urinary tract infections (UTIs)

The increasing prevalence of infectious diseases globally has led to a growing demand for antibiotics, positioning 7-ACA as a vital component in antibiotic production .

Development of Semisynthetic Antibiotics

Recent studies highlight the role of 7-ACA in producing semisynthetic β-lactam antibiotics. Deacetylation at position C-3 of 7-ACA allows for further modification and enhancement of antibiotic properties, leading to improved efficacy against resistant bacterial strains .

Enzymatic Processes

The enzymatic conversion of CPC to 7-ACA has gained prominence due to its efficiency and reduced environmental impact compared to traditional chemical methods. Key enzymes involved include:

  • Cephalosporin C acylase (CCA)
  • D-amino acid oxidase (DAOD)

These enzymes facilitate the transformation through biocatalytic processes, achieving high yields (up to 90%) with minimal by-products .

Fermentation Technology

The use of microorganisms such as Acremonium chrysogenum has been optimized to enhance the fermentation process, resulting in increased productivity and cost-effectiveness in 7-ACA production .

Separation Techniques

Efficient separation techniques are crucial for isolating 7-ACA from reaction mixtures. Recent advancements include:

  • Reactive extraction using agents like Aliquat-336.
  • Transport through bulk liquid membranes , which have shown promising results in achieving high purity levels with lower material costs .

Market Dynamics

The market for 7-ACA is influenced by several factors:

  • Increasing incidence of infectious diseases driving antibiotic demand.
  • Technological advancements in production methods enhancing efficiency and sustainability.
  • The need for environmentally friendly processes due to pollution concerns associated with traditional production methods .

Case Study: Enzymatic Hydrolysis

A recent study demonstrated that immobilized enzymes used in enzymatic hydrolysis not only enhance the recovery process but also allow for multiple uses, significantly reducing costs associated with production .

Innovation in Enzyme Engineering

Research has focused on protein engineering to enhance the substrate specificity and activity of CCAs, resulting in mutant variants that exhibit significantly improved performance compared to wild-type enzymes .

作用機序

7-アミノセファロスポラン酸誘導体の作用機序には、細菌細胞壁の内側に位置するペニシリン結合タンパク質(PBP)への結合が含まれます。 この結合は、細菌細胞壁合成の第3段階および最終段階を阻害し、細胞溶解と死につながります . β-ラクタム環はこの活性に不可欠であり、PBPのD-アラニル-D-アラニン基質の構造を模倣しています .

類似の化合物:

独自性: 7-アミノセファロスポラン酸は、さまざまな活性スペクトルと耐性プロファイルを持つ、さまざまなセファロスポリン系抗生物質を形成する能力のためにユニークです。 そのβ-ラクタム環構造により、C3およびC7位置での修飾が可能になり、強化された特性を持つ抗生物質の開発につながります .

生化学分析

Biochemical Properties

7-ACA interacts with various enzymes and proteins. It contains a dihydro-thiazine ring and a β-lactam ring, which have a resistant effect on the class of Staphylococcus aureus penicillinase . The modifications of 7-ACA side-chains can lead to the alteration of pharmacokinetic properties and receptor binding affinity, thus creating a new class of cephalosporin antibiotics with important clinical uses .

Cellular Effects

7-ACA has significant effects on various types of cells and cellular processes. It is widely used for treating and preventing bacterial diseases by disrupting the synthesis of the peptidoglycan layer of cell walls in both gram-positive and gram-negative bacteria . The modifications of 7-ACA side-chains can affect the antibacterial activity and lead to alterations in cell function .

Molecular Mechanism

The mechanism of action of 7-ACA is primarily through its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The modifications of the 7-ACA nucleus and substitutions on the side chains via semisynthetic means have produced differences among cephalosporins in antibacterial spectra, beta-lactamase sensitivities, and pharmacokinetics .

Temporal Effects in Laboratory Settings

Over time, the effects of 7-ACA can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The production level of 7-ACA is nearly equivalent to the total β-lactams biosynthesized by the parental overproducing strain .

Metabolic Pathways

7-ACA is involved in the metabolic pathways of cephalosporin antibiotics. It is usually produced from cephalosporin-C (CPC) by the enzyme cephalosporin acylases . These enzymes are the groups of β-lactam acylases, highly specialized peptidases that are capable of cleaving the amide bond between a β-lactam nucleus and a side chain without damaging the β-lactam ring .

Subcellular Localization

Given that 7-ACA is a key intermediate in the production of semisynthetic cephalosporins, it is likely involved in cellular processes in specific compartments or organelles related to antibiotic synthesis .

準備方法

合成経路と反応条件: 7-アミノセファロスポラン酸は、セファロスポリンCの化学酵素的加水分解によって得られます。 このプロセスには、セファロスポリンアシラーゼ酵素の使用が含まれ、β-ラクタム環を損傷することなく、β-ラクタム核と側鎖の間のアミド結合を切断します .

工業的生産方法: 7-アミノセファロスポラン酸の工業的生産は、通常、Acremonium chrysogenumの発酵によってセファロスポリンCを生成し、続いて酵素的変換によって7-アミノセファロスポラン酸を生成することによって行われます。 このプロセスは、1段階または2段階の酵素的変換で行うことができます .

化学反応の分析

類似化合物との比較

Uniqueness: 7-Aminocephalosporanic acid is unique due to its ability to form a wide variety of cephalosporin antibiotics with different spectra of activity and resistance profiles. Its β-lactam ring structure allows for modifications at the C3 and C7 positions, leading to the development of antibiotics with enhanced properties .

生物活性

7-Aminocephalosporanic acid (7-ACA) is a crucial compound in the development of cephalosporin antibiotics, which are widely used for their antibacterial properties. This article explores the biological activity of 7-ACA, including its antibacterial effects, synthesis, enzymatic processes involved in its production, and recent research findings.

Overview of 7-Aminocephalosporanic Acid

7-ACA is derived from cephalosporin C and serves as a precursor for various semisynthetic cephalosporins. It retains the β-lactam ring structure that is essential for its antibiotic activity. The compound is primarily recognized for its effectiveness against Gram-positive bacteria, with modifications leading to enhanced activity against Gram-negative strains.

Efficacy Against Bacterial Strains

Research has demonstrated that derivatives of 7-ACA exhibit significant antibacterial activity. For instance, the N-phenylacetyl derivative (cephaloram) showed comparable efficacy to benzylpenicillin against several Gram-positive organisms and was notably effective against penicillin-sensitive strains of Staphylococcus aureus . The following table summarizes the comparative antibacterial activities of various 7-ACA derivatives:

CompoundActivity Against Penicillin-Sensitive S. aureusActivity Against Methicillin-Resistant Strains
BenzylpenicillinHighLow
CephaloramComparable4-8 times more active
N-α-phenoxypropionyl derivativeModerate4-16 times more active

Synergistic Effects

Synergistic interactions have been observed between certain derivatives of 7-ACA and other antibiotics. Notably, combinations with fusidic acid or cephalosporin P1 have shown enhanced effectiveness against weak penicillinase-producing strains . This synergy highlights the potential for developing combination therapies to combat resistant bacterial strains.

Synthesis and Production Processes

7-ACA can be synthesized from cephalosporin C through both chemical and enzymatic methods. The enzymatic approach is preferred due to its environmental benefits and efficiency. Key enzymes involved include:

  • D-amino acid oxidase : Catalyzes the oxidative deamination of cephalosporin C.
  • Cephalosporin acylase : Facilitates the conversion of glutaryl-7-ACA to 7-ACA.

Recent advancements in enzyme engineering have led to improved catalytic efficiencies, enhancing the yield of 7-ACA during production .

Case Study on Antimicrobial Activity

A study focused on synthesizing various 7-ACA derivatives demonstrated promising antimicrobial activity against a range of pathogens. Compounds containing thiazole or thiazolidine nuclei exhibited moderate to good antimicrobial properties . This research underscores the importance of structural modifications in enhancing the biological activity of 7-ACA derivatives.

Inhibition Studies

Recent studies have identified 7-ACA as a potential inhibitor of HSP90β, suggesting a novel mechanism of action beyond its traditional role as an antibiotic. This finding opens avenues for exploring 7-ACA in cancer therapy, given HSP90's role in protein folding and stability .

特性

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHGZXNAXBPPDL-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045342
Record name 7-Aminocephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-68-6
Record name 7-Aminocephalosporanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminocephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminocephalosporanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AMINOCEPHALOSPORANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI67897RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminocephalosporanic acid
Reactant of Route 2
7-Aminocephalosporanic acid
Reactant of Route 3
7-Aminocephalosporanic acid
Reactant of Route 4
Reactant of Route 4
7-Aminocephalosporanic acid
Reactant of Route 5
Reactant of Route 5
7-Aminocephalosporanic acid
Reactant of Route 6
7-Aminocephalosporanic acid
Customer
Q & A

Q1: What are the advantages of using enzymes in 7-ACA production?

A1: Enzymatic processes offer several advantages over chemical methods, including milder reaction conditions, higher yields, and reduced environmental impact. [, ] For instance, using immobilized DAAO and GLA in a two-step process led to a 72% overall yield of 7-ACA from deacetyl cephalosporin C (DCPC). []

Q2: Are there efforts to further improve the enzymatic production of 7-ACA?

A2: Yes, researchers are actively exploring one-pot enzymatic processes using various enzyme combinations to simplify production and reduce costs. [] These approaches include using cephalosporin C acylase, modified forms of GLA, and combinations of DAAO and GLA, with or without catalase. []

Q3: Can γ-glutamyltranspeptidase (GGT) be used to produce 7-ACA?

A3: While not traditionally used, research has shown that GGT from Bacillus subtilis possesses inherent glutaryl-7-aminocephalosporanic acid acylase activity. [] This activity can be significantly enhanced through protein engineering, potentially offering an alternative route to 7-ACA production. []

Q4: How can the activity of enzymes involved in 7-ACA production be enhanced?

A4: Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are employed to enhance enzyme activity, stability, and substrate specificity. [, ] For example, modifying amino acid residues in GGT that interact with γ-glutamyl compounds or are located in the active center's peripheral region can increase its GL-7-ACA acylase activity. []

Q5: What is the role of immobilization in the enzymatic production of 7-ACA?

A5: Enzyme immobilization offers benefits like enhanced stability, reusability, and ease of separation from the reaction mixture. [, , ] Immobilized DAAO and GLA have demonstrated extended operational stability in the production of 7-ACA. [, ]

Q6: What is the molecular formula and weight of 7-ACA?

A6: The molecular formula of 7-ACA is C8H10N2O3S, and its molecular weight is 214.24 g/mol.

Q7: Is there a spectroscopic method to quantify 7-ACA?

A7: Yes, a colorimetric method has been developed for the determination of 7-ACA and related compounds. [] This method offers a reproducible way to quantify 7-ACA.

Q8: What is the agglomeration phenomenon of 7-ACA crystals, and how does it relate to the crystallization process?

A8: 7-ACA crystals produced using the acid method tend to agglomerate at pH values higher than 1.5, while those produced using the basic method do not. [] This difference is attributed to variations in surface characteristics, such as fractal dimension and wettability, resulting from the different crystallization processes. []

Q9: How does the pH of the solution affect the extraction of 7-ACA?

A9: The extraction of 7-ACA is influenced by the pH of the solution and the type of carrier used. [] Ion-pair extraction with secondary and tertiary amines shows a decrease in distribution coefficient with increasing pH, while ion exchange extraction with quaternary ammonium salts displays the opposite trend. []

Q10: How do cephalosporins, derived from 7-ACA, exert their antibacterial activity?

A10: Cephalosporins, like penicillins, function by inhibiting bacterial cell wall synthesis. [] They interfere with the transpeptidation reaction, preventing the cross-linking of peptidoglycans, essential components of the bacterial cell wall.

Q11: What are the advantages of semisynthetic cephalosporins over naturally occurring ones?

A11: Semisynthetic cephalosporins, derived from 7-ACA, often possess improved pharmacological properties compared to their natural counterparts. [, ] These enhancements may include a broader spectrum of activity, increased potency, improved pharmacokinetic properties, and enhanced stability against bacterial enzymes like beta-lactamases.

Q12: What are activated esters of 7-ACA, and why are they important?

A12: Activated esters of 7-ACA are derivatives designed to react readily with other molecules, enabling the synthesis of a wide array of cephalosporin antibiotics. [] These activated esters provide alternative and potentially more efficient routes to producing existing and novel cephalosporins. []

Q13: What are the challenges associated with the use of 7-ACA derivatives as antibiotics?

A13: The primary challenge is the emergence and spread of bacterial resistance to cephalosporin antibiotics. [, , ] This resistance can arise through various mechanisms, such as the production of β-lactamases, which inactivate cephalosporins by hydrolyzing their β-lactam ring. []

Q14: Is there any research on mitigating the resistance to 7-ACA derived antibiotics?

A14: Yes, research focuses on developing new cephalosporin analogs with improved stability against β-lactamases and exploring combination therapies with β-lactamase inhibitors. [, ]

Q15: What is the future direction of research on 7-ACA?

A15: Future research will likely focus on developing more efficient and sustainable production methods for 7-ACA, engineering enzymes with enhanced catalytic properties, and designing novel cephalosporin analogs with improved activity and reduced susceptibility to resistance mechanisms. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。